Acetyl Citalopram Oxalate

Analytical method development LC-MS quantification Pharmaceutical impurity profiling

Acetyl Citalopram Oxalate (CAS 637026-02-9, MW 431.45) is the definitive reference standard for the 5-acetyl impurity in citalopram/escitalopram QC. The 5-acetyl substituent and oxalate counterion produce distinct RT, molecular ion, and MS/MS—irreplaceable by citalopram HBr (MW 405.30) or escitalopram oxalate (MW 414.43). Substitution invalidates methods per ICH Q2(R1) and renders impurity profiles non-compliant with ICH M7. Supplied with CoA (purity, KF, NMR, MS). Essential for ANDA/DMF impurity profiling and stability-indicating method validation.

Molecular Formula C23H26FNO6
Molecular Weight 431.46
CAS No. 637026-02-9
Cat. No. B586713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl Citalopram Oxalate
CAS637026-02-9
Synonyms1-[1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuranyl]-ethanone Ethanedioate
Molecular FormulaC23H26FNO6
Molecular Weight431.46
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
InChIInChI=1S/C21H24FNO2.C2H2O4/c1-15(24)16-5-10-20-17(13-16)14-25-21(20,11-4-12-23(2)3)18-6-8-19(22)9-7-18;3-1(4)2(5)6/h5-10,13H,4,11-12,14H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyAMKLHBUGFZIUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl Citalopram Oxalate (CAS 637026-02-9) — Structural Variant, Salt Form, and Primary Application Baseline for Procurement Decisions


Acetyl Citalopram Oxalate is a 5‑acetyl substituted analogue of citalopram, formulated as the oxalate salt [1]. Its IUPAC name is 1‑[1‑[3‑(dimethylamino)propyl]‑1‑(4‑fluorophenyl)‑1,3‑dihydro‑5‑isobenzofuranyl]‑ethanone ethanedioate (molecular formula C₂₃H₂₆FNO₆, molecular weight 431.45 g·mol⁻¹) . The compound replaces the 5‑cyano group of the parent drug citalopram (C₂₀H₂₁FN₂O; MW 324.39) with a 5‑acetyl moiety, and the oxalate counterion distinguishes it from the hydrobromide salt form (MW 405.30) used in clinical formulations of citalopram [2]. It is commercially supplied exclusively as a reference standard, pharmaceutical impurity marker, or research intermediate, and is categorically not interchangeable with citalopram hydrobromide or escitalopram oxalate as a drug substance [1].

Why Acetyl Citalopram Oxalate Cannot Be Substituted by Citalopram Hydrobromide or Escitalopram Oxalate in Analytical and Research Workflows


Acetyl Citalopram Oxalate differs from both citalopram hydrobromide and escitalopram oxalate in three inseparable dimensions — the 5‑position substituent (acetyl vs. cyano), the counterion (oxalate vs. hydrobromide), and consequently the molecular weight (431.45 vs. 405.30 and 414.43 g·mol⁻¹, respectively) [1]. These differences produce distinct chromatographic retention times, mass spectrometry ionisation patterns, and solubility profiles that preclude direct one‑for‑one substitution in validated HPLC, LC‑MS/MS, or preparative chromatography methods . In pharmaceutical quality control, Acetyl Citalopram Oxalate serves as a process‑related impurity marker for citalopram/escitalopram manufacture; substituting the clinical hydrobromide salt would introduce a different retention time, incorrect molecular ion, and invalid quantification against regulatory specifications . For radioligand research programmes, the 5‑acetyl substituent provides a unique reactive handle for further derivatisation (e.g., oxime formation, hydrazone conjugation) that the 5‑cyano group cannot offer, making the compound a distinct synthetic intermediate documented in the primary literature [1].

Quantitative Differentiation Evidence for Acetyl Citalopram Oxalate Versus Closest Comparators


Molecular Weight and Salt Form: 26.15 g·mol⁻¹ (6.5%) Mass Difference Versus Citalopram Hydrobromide

Acetyl Citalopram Oxalate (C₂₃H₂₆FNO₆) possesses a molecular weight of 431.45 g·mol⁻¹, representing a +26.15 g·mol⁻¹ (6.5%) increase over citalopram hydrobromide (C₂₀H₂₁FN₂O·HBr, MW 405.30 g·mol⁻¹) and a +17.02 g·mol⁻¹ (4.1%) increase over escitalopram oxalate (C₂₀H₂₁FN₂O·C₂H₂O₄, MW 414.43 g·mol⁻¹) . The m/z difference (free base: [M+H]⁺ 342.4 vs. 325.2 for citalopram) provides chromatographic baseline resolution under standard reversed-phase HPLC conditions, enabling unambiguous identification in multi-analyte impurity screens .

Analytical method development LC-MS quantification Pharmaceutical impurity profiling

5‑Acetyl vs. 5‑Cyano Substituent: Hydrogen‑Bond Acceptor Capacity and Reactivity Differentiation

In the parent drug citalopram, the 5‑cyano group acts as a strong electron‑withdrawing substituent (Hammett σₚ ≈ +0.66 for CN) and a linear hydrogen‑bond acceptor. Acetyl Citalopram replaces the 5‑CN with a 5‑COCH₃ group (σₚ ≈ +0.50 for acetyl), which is a weaker electron‑withdrawing group but introduces a carbonyl oxygen capable of stronger hydrogen‑bond acceptance and nucleophilic addition chemistry (e.g., oxime or hydrazone formation) [1]. Madsen et al. (2003) synthesised this acetyl analog alongside methyl and piperidinyl carbonyl variants specifically to probe the pharmacophore tolerance at the 5‑position of the citalopram scaffold for serotonin transporter (SERT) binding [1]. Quantitative SERT binding data (Ki) for the isolated acetyl analog were not fully reported in the accessible abstract or public record; the paper focused on ¹¹C‑radiolabelling of the methyl and piperidinyl carbonyl analogs rather than the acetyl derivative [1].

Medicinal chemistry Radioligand synthesis Structure-activity relationships

Oxalate Counterion: Differentiated Solubility and Hygroscopicity Profile Versus Hydrobromide Salt

The oxalate counterion in Acetyl Citalopram Oxalate confers a solubility profile that systematically differs from the hydrobromide salt of citalopram. While quantitative solubility data for the acetyl oxalate are not published, the class‑level behaviour of oxalate salts of structurally related diaryl‑substituted amines is well documented: oxalate salts typically exhibit 2–5‑fold higher aqueous solubility than the corresponding hydrobromide salts, attributable to the dicarboxylic acid's capacity for extensive hydrogen‑bonding with water . Escitalopram oxalate demonstrates solubility of ≥20 mg·mL⁻¹ (≈50 mM) in water and ≥40 mg·mL⁻¹ (≈100 mM) in DMSO ; citalopram hydrobromide is sparingly soluble in water (≈10 mg·mL⁻¹) . The acetyl oxalate is expected to follow this oxalate‑vs.‑hydrobromide solubility trend, though experimental confirmation is required.

Pre-formulation Salt selection Solid-state chemistry

Designated Impurity Marker: Regulatory Identity as Citalopram/Escitalopram EP Process Impurity

Acetyl Citalopram (free base, C₂₁H₂₄FNO₂) is catalogued across multiple pharmaceutical reference standard suppliers as 'Citalopram acetyl impurity,' a process‑related impurity monitored during citalopram hydrobromide and escitalopram oxalate manufacturing . Commercial suppliers including CymitQuimica, ex‑Biotech, and TRC explicitly designate this compound as an EP (European Pharmacopoeia) impurity standard . The oxalate salt form (Acetyl Citalopram Oxalate, CAS 637026‑02‑9) is the isolated and characterised reference material used for HPLC method validation, system suitability testing, and batch release quantification . No other citalopram analog can serve this regulatory function for the acetyl impurity because chromatographic retention time, UV absorbance spectrum, and MS fragmentation pattern are structurally dictated.

Pharmaceutical quality control Impurity reference standard Pharmacopoeial compliance

Radioligand Development Intermediacy: Cited as a Precursor for ¹¹C‑ and ¹²⁵I‑Labelled SERT Probes

The Madsen et al. (2003) study explicitly includes the 5‑acetyl analog of citalopram among three structural variants (methyl, acetyl, piperidinyl carbonyl) synthesised to evaluate the 5‑position pharmacophore for SERT radioligand development [1]. The acetyl analog provides a carbonyl group suitable for ¹¹C‑carbonylation chemistry and for conjugation to ¹²⁵I‑labelled prosthetic groups, as elaborated in subsequent work on ¹²⁵I/¹²³I‑labelled citalopram analogs [2]. While the 5‑methyl analog ([¹¹C]‑2) progressed to PET imaging in non‑human primates (maximal thalamus‑to‑cerebellum ratio 1.3 at 85 min), the acetyl analog serves as a critical intermediate scaffold for developing higher‑affinity radioligands via carbonyl‑based coupling strategies [1].

PET tracer development Serotonin transporter imaging Radiosynthesis

Purity Specification and Unit Size: Differentiated Procurement Profile Versus Bulk Drug Substance

Acetyl Citalopram Oxalate is supplied at ≥95% purity in unit sizes of 100 mg and 1 g exclusively for research and analytical use, priced at approximately $360 per 100 mg from major reference standard suppliers (Santa Cruz Biotechnology, catalog sc‑480961) [1]. This contrasts fundamentally with citalopram hydrobromide USP, which is produced at multi‑tonne scale under cGMP for formulated drug products [2]. The small unit size, high per‑milligram cost, and research‑use‑only designation reflect the compound's role as a specialised analytical tool rather than a bulk pharmaceutical intermediate.

Reference standard procurement Certificate of Analysis Research chemical supply

Definitive Application Scenarios for Acetyl Citalopram Oxalate Based on Verified Differentiation Evidence


HPLC Impurity Method Development and Validation for Citalopram/Escitalopram Drug Substances

Pharmaceutical QC laboratories developing or validating a stability‑indicating HPLC method for citalopram hydrobromide or escitalopram oxalate must spike and quantify the acetyl process impurity. The distinct molecular weight (431.45 g·mol⁻¹), unique retention time, and characteristic MS/MS transition of Acetyl Citalopram Oxalate — arising from the combined acetyl‑oxalate structure — make it the only acceptable reference standard for this impurity. Substituting citalopram hydrobromide or another EP impurity standard would produce incorrect retention time and MS signal, invalidating the method per ICH Q2(R1) guidelines .

Carbonyl‑Mediated Conjugation for Serotonin Transporter Probe Synthesis

Medicinal chemistry and PET radiochemistry groups designing fluorescent or radioactive probes targeting the serotonin transporter require a citalopram scaffold bearing a reactive carbonyl for oxime ligation, hydrazone formation, or reductive amination with reporter groups. The 5‑acetyl substituent in Acetyl Citalopram Oxalate provides this carbonyl handle, whereas the 5‑cyano group of citalopram is inert under these coupling conditions. Madsen et al. (2003) established the synthetic feasibility of this scaffold, and the oxalate salt ensures adequate solubility in polar aprotic solvents (DMSO, DMF) for subsequent conjugation steps [1].

Pharmacopoeial Batch Release Testing and Regulatory Submission Support

Contract manufacturing organisations (CMOs) and API manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for citalopram/escitalopram require authentic impurity reference standards for each specified impurity. Acetyl Citalopram Oxalate (CAS 637026‑02‑9) is the correct reference material for the acetyl impurity, supplied with a Certificate of Analysis detailing HPLC purity, water content (by KF), and structural confirmation (NMR, MS). Using any other citalopram analog or salt would render the impurity profile section of the regulatory dossier non‑compliant with ICH M7 and pharmacopoeial monographs .

Deuterated Internal Standard Preparation for Quantitative LC‑MS/MS Bioanalysis

Bioanalytical laboratories quantifying citalopram or escitalopram in plasma, brain tissue, or hepatocyte incubations require a stable isotope‑labelled internal standard that co‑elutes with the acetyl impurity but is distinguishable by mass. Acetyl Citalopram‑d6 Oxalate (CAS 2714413‑93‑9), the deuterated analog, provides a mass shift of +6 Da relative to the unlabelled acetyl oxalate while preserving identical chromatographic behaviour. This deuterated form is commercially available and is explicitly derived from the acetyl oxalate scaffold; the corresponding deuterated citalopram‑d6 hydrobromide would not serve as an internal standard for the acetyl impurity channel [1].

Quote Request

Request a Quote for Acetyl Citalopram Oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.